molecular formula C6H4ClF3N2O B14806979 5-Chloro-3-(trifluoromethoxy)pyridin-2-amine

5-Chloro-3-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B14806979
M. Wt: 212.56 g/mol
InChI Key: UETHXXDURDPJTN-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2O. It is a derivative of pyridine, characterized by the presence of a chloro group at the 5-position and a trifluoromethoxy group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyridine derivative is reacted with a chloro and trifluoromethoxy reagent under specific conditions .

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-3-(trifluoromethoxy)pyridin-2-amine may involve multi-step processes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-3-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the chloro and trifluoromethoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C6H4ClF3N2O

Molecular Weight

212.56 g/mol

IUPAC Name

5-chloro-3-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C6H4ClF3N2O/c7-3-1-4(5(11)12-2-3)13-6(8,9)10/h1-2H,(H2,11,12)

InChI Key

UETHXXDURDPJTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OC(F)(F)F)N)Cl

Origin of Product

United States

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